molecular formula C4H4F6O2 B8666593 1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol CAS No. 662-16-8

1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol

Cat. No. B8666593
CAS RN: 662-16-8
M. Wt: 198.06 g/mol
InChI Key: FEKJGFZZVNCSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol is a useful research compound. Its molecular formula is C4H4F6O2 and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,3,3-Hexafluoro-2-methoxy-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

662-16-8

Molecular Formula

C4H4F6O2

Molecular Weight

198.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-ol

InChI

InChI=1S/C4H4F6O2/c1-12-2(11,3(5,6)7)4(8,9)10/h11H,1H3

InChI Key

FEKJGFZZVNCSRO-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 1.82 g of dry methanol was introduced 18.86 g of hexafluoroacetone, and the mixture was stirred at room temperature. After 6 hours, the reaction mixture was distilled under a reduced pressure, to obtain 11.2 g of hexafluoroacetone methylhemiacetal as an intermediate fluorinated hemiacetal. Next, in 50 mL of THF was dissolved 11.2 g of hexafluoroacetone methylhemiacetal, and the mixture was cooled to −78° C. To the solution was added dropwise 35.5 mL of a n-butyllithium solution in hexane (concentration: 1.6 mol/L). After stirring for one hour, 5.14 g of acryloyl chloride was added dropwise thereto. After stirring for 4 hours under ice cooling, precipitated lithium chloride was filtered off and the filtrate was concentrated in vacuo. To the residue was added 200 mL of ether, and the ethereal layer was sequentially washed with a saline solution and water. The ethereal layer was dried over anhydrous magnesium sulfate. After evaporation of ether under a reduced pressure, the residue was distilled under a reduced pressure to obtain 3.06 g of the desired acrylate 3 (yield: 21%, colorless liquid).
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One

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